1-Cyclopropylpiperazine dihydrobromide

Descripción general

Descripción

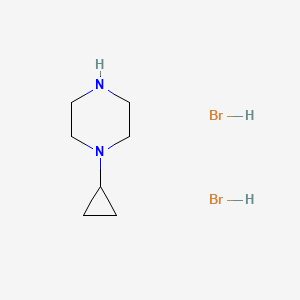

1-Cyclopropylpiperazine dihydrobromide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropylpiperazine dihydrobromide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions are often carried out under basic conditions and may involve the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification processes such as crystallization or chromatography to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-Cyclopropylpiperazine dihydrobromide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield cyclopropylpiperazine N-oxide, while reduction may produce cyclopropylpiperazine .

Aplicaciones Científicas De Investigación

1-Cyclopropylpiperazine dihydrobromide is a chemical compound derived from piperazine, featuring a cyclopropyl group attached to the nitrogen atom of the piperazine ring. The addition of dihydrobromide results in a salt form that may exhibit distinct solubility and stability properties compared to other analogs. It has been investigated for potential therapeutic applications in treating neurodegenerative disorders, cancer, and inflammatory diseases.

Scientific Research Applications

This compound has been explored across various scientific disciplines:

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology The compound is studied for interactions within biological systems, explored as a biochemical probe.

- Medicine It is explored for potential therapeutic effects in treating diseases, including cancer, inflammation, and neurodegenerative disorders.

- Industry It is utilized in developing new materials and chemical processes.

Therapeutic Applications

This compound has been studied for its potential use in several therapeutic areas:

- Neurodegenerative Disorders It shows promise for treating conditions like Alzheimer's disease and epilepsy by modulating glutamate levels and enhancing neuroprotective mechanisms .

- Cancer Treatment It has been investigated as a potential anticancer agent, specifically in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells.

- Anti-inflammatory Effects Studies indicate it may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Neurological Disorders It may be used for the treatment or prophylaxis in a mammal of a neurodegenerative or other neurological disorder of the central nervous system, the etiology of which includes excessive release of neurotransmitter glutamate . Such disorders can be either acute or chronic. Acute conditions include cerebral ischemic damage which may arise from a variety of causes including stroke, cardiac arrest, cardiac bypass surgery, neonatal anoxia and hypoglycemia, and also physical injury or trauma of the spinal cord or brain . Chronic disorders include Alzheimer's disease, Huntington's chorea, Olivopontocerebellar atrophy, and motor system disorders . Other neurological conditions which may be treated with a compound according to the invention include depression, manic depression, schizophrenia, chronic pain, epilepsy, trigeminal neuralgia, and migraine .

Case Studies and Experimental Data

- Neuroprotective Effects A study showed that this compound significantly reduced neuronal cell death in models of excitotoxicity, suggesting its potential as a neuroprotective agent against glutamate-induced toxicity.

- Anticancer Activity In vitro studies have indicated that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis via mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

- Histamine Receptor Modulation Research suggests it functions as a histamine H3 receptor antagonist, potentially affecting cognitive function and memory enhancement.

- Coronavirus Inhibition Cyclopropane-derived inhibitors display high potency against SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CL proteases .

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

1-Cyclopropylpiperazine: A closely related compound with similar chemical properties.

N-cyclopropyl piperazine: Another derivative of piperazine with a cyclopropyl group attached to the nitrogen atom.

4-cyclopropylpiperazine: A positional isomer of 1-Cyclopropylpiperazine with the cyclopropyl group attached to the fourth position of the piperazine ring.

Uniqueness

1-Cyclopropylpiperazine dihydrobromide is unique due to its specific dihydrobromide salt form, which may confer distinct solubility and stability properties compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

Overview

1-Cyclopropylpiperazine dihydrobromide (CAS No. 159974-58-0) is a chemical compound derived from piperazine, characterized by a cyclopropyl group attached to the nitrogen atom of the piperazine ring. Its unique structure has led to its investigation in various biological contexts, particularly for potential therapeutic applications in treating neurodegenerative disorders, cancer, and other diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as a modulator of neurotransmitter systems, particularly through its effects on histamine receptors and other central nervous system (CNS) targets. The compound has been explored for its ability to inhibit excessive glutamate release, which is implicated in various neurological disorders.

Therapeutic Applications

This compound has been studied for several therapeutic applications:

- Neurodegenerative Disorders : It shows promise in treating conditions such as Alzheimer's disease and epilepsy by modulating glutamate levels and enhancing neuroprotective mechanisms .

- Cancer Treatment : The compound has been investigated for its potential as an anticancer agent, particularly in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells .

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies and Experimental Data

- Neuroprotective Effects : A study demonstrated that this compound significantly reduced neuronal cell death in models of excitotoxicity, suggesting its role as a neuroprotective agent against glutamate-induced toxicity .

- Anticancer Activity : In vitro studies revealed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

- Histamine Receptor Modulation : Research indicated that this compound acts as a histamine H3 receptor antagonist, which may contribute to its effects on cognitive function and memory enhancement in animal models .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-Cyclopropylpiperazine | Neuroprotective, anticancer, anti-inflammatory | Direct modulation of glutamate release |

| N-Cyclopropylpiperazine | Histamine receptor modulation | Similar structure but lacks dihydrobromide salt |

| 4-Cyclopropylpiperazine | Limited studies; potential CNS activity | Positional isomer with different receptor interactions |

Safety and Toxicology

While this compound has shown promising biological activities, it is classified as a hazardous substance due to its potential to cause skin burns and eye damage upon contact. Proper safety measures should be implemented when handling this compound in laboratory settings.

Propiedades

IUPAC Name |

1-cyclopropylpiperazine;dihydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2BrH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUIDGROGBCNHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNCC2.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.